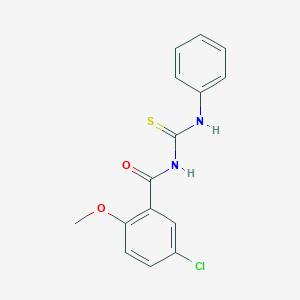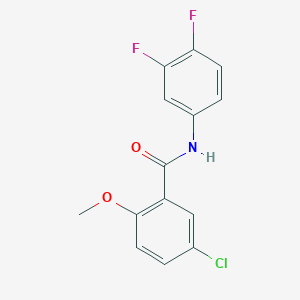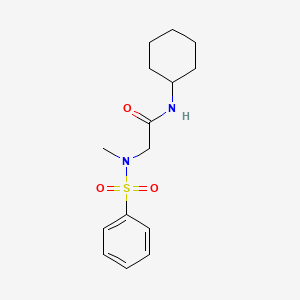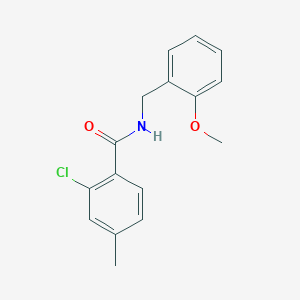![molecular formula C11H19N3O2 B5887238 1,3-dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 5770-47-8](/img/structure/B5887238.png)
1,3-dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione
描述
1,3-Dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and amino groups, making it a valuable molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes. This reaction is followed by cyclization with reagents such as sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to form the desired pyrimidine derivative . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
科学研究应用
1,3-Dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3-dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
6-Amino-1,3-dimethyluracil: A precursor in the synthesis of 1,3-dimethyl-6-[(3-methylbutyl)amino]pyrimidine-2,4(1H,3H)-dione.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another pyrimidine derivative with similar structural features.
5-Ethyl-5-isopentyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: A barbiturate derivative with comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,3-dimethyl-6-(3-methylbutylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)5-6-12-9-7-10(15)14(4)11(16)13(9)3/h7-8,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRSVCWIBCSISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=O)N(C(=O)N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170914 | |
| Record name | 1,3-Dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-47-8 | |
| Record name | 1,3-Dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![METHYL 1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE](/img/structure/B5887176.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide](/img/structure/B5887181.png)
![(2-FLUOROPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5887186.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)


![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)

![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
